2,5-Dichloro-4,6-dimethylnicotinamide
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Overview
Description
2,5-Dichloro-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It is a derivative of nicotinamide, characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2,5-Dichloro-4,6-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other nicotinamide derivatives .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide typically involves the chlorination of 4,6-dimethylnicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted nicotinamides, oxides, and amines, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4,6-dimethylpyridine-3-carboxamide
- 2,5-Dichloro-4,6-dimethylnicotinonitrile
- 2,5-Dichloro-4,6-dimethylpyridine
Uniqueness
2,5-Dichloro-4,6-dimethylnicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXGELAZSSLGOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319216 |
Source
|
Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-44-1 |
Source
|
Record name | 2,5-dichloro-4,6-dimethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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